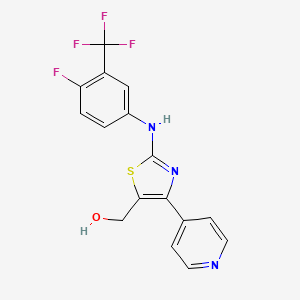

(2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol

Übersicht

Beschreibung

JNJ1930942 ist ein neuartiger positiver allosterischer Modulator des α7-Nikotin-Acetylcholinrezeptors. Diese Verbindung hat sich als vielversprechend für therapeutische Anwendungen bei der Behandlung kognitiver Defizite gezeigt, die mit Erkrankungen wie Schizophrenie, Alzheimer-Krankheit, Parkinson-Krankheit und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung einhergehen .

Präparationsmethoden

Die Synthese von JNJ1930942 beinhaltet die Herstellung von 2-[[4-Fluor-3-(Trifluormethyl)phenyl]amino]-4-(4-Pyridinyl)-5-Thiazolmethanol. Der Syntheseweg beinhaltet die Reaktion von 4-Fluor-3-(Trifluormethyl)anilin mit 4-Pyridincarbonsäurealdehyd und Thiazol-5-Carbonsäure unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden für JNJ1930942 sind nicht weit verbreitet dokumentiert, umfassen aber typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of JNJ1930942 involves the preparation of 2-[[4-fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol. The synthetic route includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 4-pyridinecarboxaldehyde and thiazole-5-carboxylic acid under specific reaction conditions . Industrial production methods for JNJ1930942 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

JNJ1930942 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen eine andere. Häufige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in cancer therapy. For instance, thiazole-pyridine hybrids have shown efficacy against multiple cancer cell lines, including prostate (PC3), breast (MCF-7), and liver (HepG2) cancers . The presence of electron-withdrawing groups in the compound enhances its bioactivity, potentially leading to improved therapeutic outcomes compared to standard treatments like 5-fluorouracil.

2. Neurological Disorders

The compound has been identified as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's. By enhancing receptor activity, this compound may offer new avenues for treating cognitive deficits associated with these disorders .

3. Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Compounds similar to JNJ-1930942 have demonstrated effectiveness against various bacterial strains. This property can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways within microbial cells .

Case Studies

Wirkmechanismus

JNJ1930942 exerts its effects by modulating the alpha-7 nicotinic acetylcholine receptor. It enhances the choline-evoked rise in intracellular calcium levels in cells expressing the cloned human alpha-7 nicotinic acetylcholine receptor. This modulation affects the receptor desensitization characteristics, increasing choline efficacy and potency. The potentiating effect is alpha-7 channel-dependent and can be blocked by the alpha-7 antagonist methyllycaconitine .

Vergleich Mit ähnlichen Verbindungen

JNJ1930942 ist einzigartig in seiner hohen Selektivität und Potenz als positiver allosterischer Modulator des α7-Nikotin-Acetylcholinrezeptors. Ähnliche Verbindungen umfassen:

PNU-282987: Ein weiterer Agonist des α7-Nikotin-Acetylcholinrezeptors, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Methyllycaconitin: Ein Antagonist des α7-Nikotin-Acetylcholinrezeptors, der zur Untersuchung der Funktion des Rezeptors verwendet wird

JNJ1930942 zeichnet sich durch seine Fähigkeit aus, die Neurotransmission zu verstärken und die Langzeitpotenzierung synaptischer Antworten zu erleichtern, was es zu einem wertvollen Werkzeug für die Untersuchung von Erkrankungen des zentralen Nervensystems macht .

Biologische Aktivität

The compound (2-((4-Fluoro-3-(trifluoromethyl)phenyl)amino)-4-(pyridin-4-yl)thiazol-5-yl)methanol, hereafter referred to as Compound X, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound X, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure

Compound X features a complex structure that includes a thiazole ring, a pyridine moiety, and a fluorinated phenyl group. The incorporation of fluorine atoms is known to enhance the biological activity of organic compounds due to increased lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that Compound X exhibits significant anticancer properties. A study conducted by Cheng et al. (2022) demonstrated that fluorinated compounds similar to Compound X showed potent inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values reported as low as 16.6 µM for related compounds .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 16.6 |

| Compound 2 | MDA-MB-453 | 31.6 |

| Compound 3 | A549 (Lung) | 20.0 |

The structure-activity relationship (SAR) analysis suggests that the presence of fluorine at specific positions enhances cytotoxicity, likely due to improved interaction with target proteins involved in cancer cell proliferation .

Other Pharmacological Activities

- Anticonvulsant Activity : Thiazole derivatives have been investigated for their anticonvulsant properties. Certain analogs have demonstrated the ability to eliminate tonic extensor phases in animal models, suggesting potential neuroprotective effects .

- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, indicating that Compound X may also possess these beneficial effects .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer activity of various thiazole derivatives against glioblastoma multiforme (GBM). The results indicated that fluorinated derivatives exhibited enhanced cytotoxicity compared to non-fluorinated counterparts, with implications for GBM treatment .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of thiazole compounds against multi-drug resistant strains. The findings revealed that certain derivatives showed effective inhibition at low concentrations, supporting their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

[2-[4-fluoro-3-(trifluoromethyl)anilino]-4-pyridin-4-yl-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3OS/c17-12-2-1-10(7-11(12)16(18,19)20)22-15-23-14(13(8-24)25-15)9-3-5-21-6-4-9/h1-7,24H,8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSVHWCIKVSTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=C(S2)CO)C3=CC=NC=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658013 | |

| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929562-28-7 | |

| Record name | {2-[4-Fluoro-3-(trifluoromethyl)anilino]-4-(pyridin-4-yl)-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.